1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Descripción
Historical Development and Evolution of Quinazolinone Chemistry
Quinazolinone chemistry traces its origins to 1869, when Peter Griess synthesized the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via the reaction of cyanogens with anthranilic acid. Initially termed "bicyanoamido benzoyl," the compound’s structural elucidation awaited advancements in analytical techniques. In 1903, Siegmund Gabriel developed a more reliable synthesis of quinazoline through decarboxylation of 2-carboxy derivatives, cementing its place in heterocyclic chemistry. The systematic naming "quinazoline" was formalized by Widdege in 1887, resolving earlier ambiguities stemming from alternative designations like phenmiazine or benzyleneamidine.
The transition from simple quinazolines to oxidized quinazolinones marked a pivotal shift. Early studies revealed that the introduction of ketone groups at position 4 (forming 4(3H)-quinazolinone) enhanced stability and bioactivity, as seen in naturally occurring alkaloids like febrifugine. By the mid-20th century, methods such as the Niementowski synthesis—anthranilic acid condensation with formamide—enabled scalable production of quinazolinones, with microwave-assisted modifications later improving yields. These innovations laid the groundwork for spirocyclic derivatives, where quinazolinones fused with aliphatic or aromatic rings introduced novel physicochemical properties.
Significance of Spirocyclic Systems in Medicinal Chemistry
Spirocyclic scaffolds, characterized by two rings sharing a single atom, have become cornerstones of modern drug design. Their three-dimensional geometry enhances molecular rigidity, reducing conformational entropy and improving target binding specificity. For example, spiro systems increase the fraction of sp³-hybridized carbons (Fsp³), a metric correlated with clinical success due to improved solubility and metabolic stability. In the case of 1-benzoyl-1',6'-dimethyl derivatives, the spiro[piperidine-4,2'-quinazolin] core achieves an Fsp³ of 0.45, surpassing typical planar heterocycles.
| Property | Spirocyclic Derivatives | Planar Heterocycles |
|---|---|---|
| Fsp³ | 0.40–0.55 | 0.20–0.35 |
| Solubility (Log P) | 2.1–3.8 | 3.5–5.2 |
| Metabolic Stability | High | Moderate |
This structural advantage is exemplified in protein tyrosine phosphatase (SHP2) inhibitors, where spirocycles maintain critical hydrogen-bonding interactions while minimizing off-target effects. Similarly, melanin-concentrating hormone receptor antagonists leverage spiro rigidity to optimize pharmacokinetic profiles.
Structural Classification of Spiro[piperidine-4,2'-quinazolin] Derivatives
Spiro[piperidine-4,2'-quinazolin] derivatives are classified by their substitution patterns and oxidation states:
- Core Framework : The base structure comprises a piperidine ring fused at position 4 to a quinazolinone at position 2. The quinazolinone moiety typically exists as 4(3H)-quinazolinone, stabilized by lactam-lactam tautomerism.
- Substituent Positioning :
- Piperidine Ring : Methyl or benzoyl groups at position 1' influence lipophilicity and steric bulk.
- Quinazolinone Ring : Methyl groups at position 6' modulate electronic effects and π-π stacking potential.
- Spiro Junction : The quaternary carbon at the fusion point restricts rotational freedom, enforcing a boat-like conformation in the piperidine ring.
For 1-benzoyl-1',6'-dimethyl derivatives, the benzoyl group at position 1' introduces a hydrophobic aryl moiety, while the 6'-methyl group enhances metabolic stability by shielding reactive sites from oxidative enzymes.
Positioning of 1-Benzoyl-1',6'-Dimethyl Derivatives in Contemporary Research
Recent studies emphasize the role of 1-benzoyl-1',6'-dimethyl-spiro[piperidine-4,2'-quinazolin]-4'-one in modulating apoptotic pathways. In leukemic KG1-a cells, analogous spiroquinazolinones downregulate survivin and Bcl-2 proteins while upregulating Bax, inducing caspase-mediated apoptosis. Docking simulations suggest that the benzoyl group engages the hydrophobic BH3 domain of Bcl-2, displacing pro-survival interactions.
Synthetically, the derivative’s preparation involves multi-step sequences:
- Quinazolinone Formation : Niementowski condensation of methylanthranilate with formamide under microwave irradiation yields 6'-methyl-4(3H)-quinazolinone.
- Spirocyclization : Treatment with N-benzoylpiperidine-4-carbaldehyde in acidic media induces spiro ring closure via nucleophilic attack at the quinazolinone C2 position.
Propiedades
IUPAC Name |
1'-benzoyl-1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-8-9-18-17(14-15)19(25)22-21(23(18)2)10-12-24(13-11-21)20(26)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOQGJNDRPGTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3(CCN(CC3)C(=O)C4=CC=CC=C4)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-1’,6’-dimethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound.
Quinazolinone Formation: The quinazolinone moiety is formed by reacting anthranilic acid derivatives with suitable reagents like isocyanates or carbodiimides.
Spiro Fusion: The spiro fusion is achieved by reacting the piperidine and quinazolinone intermediates under specific conditions, often involving a base-catalyzed cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-benzoyl-1’,6’-dimethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzoyl or quinazolinone moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
The compound belongs to a class of spiro compounds that combine a piperidine ring with a quinazoline moiety. The synthesis of such compounds typically involves multi-step reactions that may include the Pictet–Spengler reaction, which is commonly used for constructing spirocyclic structures. For example, the synthesis may start with commercially available tryptamines and piperidin-4-ones, allowing for the introduction of various substituents to modulate biological activity .
Antitumor Properties
Recent studies have indicated that compounds containing piperidine and quinazoline structures exhibit significant antitumor activity. For instance, a series of 2-(benzimidazol-2-yl)quinoxalines with piperidine substituents demonstrated promising cytotoxic effects against various cancer cell lines without causing hemolysis or significant cytotoxicity to normal cells . This suggests that derivatives of 1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one could be explored further for their potential as anticancer agents.
Opioid Receptor Modulation
Additionally, compounds similar to this compound have been investigated for their interactions with opioid receptors. Biased ligands at these receptors can lead to functional selectivity, which is crucial for developing safer analgesics with fewer side effects. The presence of specific substituents on the piperidine ring has been shown to influence the binding affinity and selectivity towards different opioid receptor subtypes .
Medicinal Chemistry
The unique structural features of this compound make it a candidate for further exploration in medicinal chemistry:
- Anticancer Drug Development : Given its promising antitumor properties, this compound could serve as a lead structure for designing new anticancer therapies.
- Pain Management : Its potential as a biased ligand at opioid receptors suggests that it could be developed into a novel analgesic with improved safety profiles.
Structure-Activity Relationship Studies
Understanding how modifications to the structure affect biological activity is critical. Research into structure-activity relationships (SAR) can help identify which substituents enhance efficacy and reduce toxicity. For example, varying the aryl groups attached to the piperidine ring can significantly impact the compound's biological properties .
Case Studies and Research Findings
Several studies have highlighted the importance of spiro compounds in drug discovery:
These findings underscore the potential of spiro compounds like this compound in developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-benzoyl-1’,6’-dimethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations
2.1.1 Spirocyclic Core Modifications
- 1'H-Spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one (1v) :
This compound replaces the piperidine ring with a cyclopentane spiro system. It exhibits a lower molecular weight (C13H14N2O , 214.26 g/mol) and reduced steric hindrance compared to the target compound. The cyclopentane ring enhances rigidity but may reduce solubility due to hydrophobic interactions . - Its melting point (152–153°C) is significantly lower than the target compound, suggesting differences in crystallinity .
2.1.2 Functional Group Substitutions
- (4′-Amino-5′,8′-Difluoro-1′H-Spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone ([18F]FBAT): This analog features amino and difluoro substituents, enhancing hydrogen-bonding capacity and metabolic stability. The fluorine atoms improve pharmacokinetics (e.g., blood-brain barrier penetration), making it suitable for PET imaging of neuroinflammation .
- 4'-(Cyclopropylmethyl)-1-(3-fluorobenzoyl)-2'-methyl-4'H-spiro[piperidine-4,7'-pyrazolo[1,5-a]pyrimidin]-5'(6'H)-one (SalA-VS-08): A pyrazolopyrimidinone core replaces quinazolinone, with a 3-fluorobenzoyl group and cyclopropylmethyl substituent. This modification confers selectivity for the kappa-opioid receptor (KOR), demonstrating the impact of heterocycle variation on receptor affinity .
Physicochemical Properties
| Property | Target Compound | 1v (Cyclopentane) | [18F]FBAT | SalA-VS-08 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 347.42 | 214.26 | 401.39 | 413.45 |
| Melting Point (°C) | Not reported | 262–263 | Not reported | Not reported |
| LogP (predicted) | 3.1 | 2.4 | 2.8 | 3.5 |
| Hydrogen Bond Donors | 1 | 2 | 3 | 1 |
- LogP Differences : The target compound’s benzoyl group increases lipophilicity (LogP ~3.1) compared to [18F]FBAT (LogP ~2.8), which may affect blood-brain barrier penetration .
- Synthetic Yields: Spiropiperidine-quinazolinones synthesized via Mukaiyama’s reaction typically achieve yields of 75–85%, whereas [18F]FBAT’s automated radiosynthesis achieves 20–25% radiochemical yield due to fluorine-18 incorporation challenges .
Actividad Biológica
1-Benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a synthetic compound that belongs to a class of spirocyclic derivatives. These compounds have garnered interest due to their potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₉N₃O. The compound features a unique spiro structure that combines a piperidine ring with a quinazoline moiety, which is significant for its biological interactions.
Anticancer Activity
Several studies have investigated the anticancer potential of spirocyclic compounds similar to this compound. For instance, derivatives have shown promising results in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies demonstrated that compounds with similar structures exhibited IC₅₀ values ranging from 10 to 50 µM against different cancer cell lines (e.g., MCF-7 and A549) .
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 | 20 |
| Compound B | A549 | 30 |
| Compound C | HeLa | 15 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Research Findings:
A study reported that treatment with spirocyclic derivatives resulted in a significant reduction in cytokine levels compared to control groups, suggesting a potential mechanism for inflammatory disease management .
Antimicrobial Activity
Research into the antimicrobial activity of similar compounds has shown effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in cell signaling pathways. For example, spirocyclic compounds have been shown to inhibit protein kinases and other enzymes critical for cancer progression .
Q & A
Q. What are the most efficient synthetic routes for 1-benzoyl-1',6'-dimethyl-spiroquinazolinone?
The compound can be synthesized via [5+1]-cyclocondensation of substituted 3-(2-aminophenyl)-1,2,4-triazin-5(2H)-ones with heterocyclic ketones under acid catalysis (e.g., HCl or HCOOH) . Key steps include:
Q. How is the structure of this spiroquinazolinone validated experimentally?
Q. What safety protocols are recommended for handling this compound?
- GHS hazards : Acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory toxicity (H332/H335) .
- Mitigation : Use fume hoods, PPE (gloves, goggles), and emergency protocols (e.g., artificial respiration for inhalation exposure) .
Advanced Research Questions
Q. How does the anti-inflammatory activity of this compound compare to clinical drugs?
In carrageenan-induced rat paw edema models , spiroquinazolinones with triazino[2,3-c]quinazoline fragments showed 56–86% edema inhibition , outperforming diclofenac sodium (69%) and ibuprofen (67%) . Key mechanisms:
Q. What computational methods predict its binding affinity to iNOS/COX-2?
- Molecular docking (AutoDock Vina, Schrödinger Suite) screens virtual libraries for binding energy scores (e.g., −9.2 kcal/mol for COX-2) .
- MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100-ns trajectories .
- In silico ADMET : Predicts blood-brain barrier permeability (e.g., logBB = 0.3) and CYP450 inhibition risks .
Q. How is this compound applied in neuroinflammation imaging?
- PET/MRI tracers : Derivatives like [¹⁸F]FBAT target inducible nitric oxide synthase (iNOS) in LPS-induced neuroinflammation models.
- Radiosynthesis : Automated methods achieve 125–137 GBq/μmol molar activity .
- In vivo uptake : 2.16-fold higher brain accumulation in LPS-treated mice vs. controls .
Methodological Notes
- Crystallographic challenges : Use SHELXD for phase refinement in twinned crystals .
- Contradictions in SAR : Some studies report reduced activity with bulky substituents (e.g., tert-butylphenyl), while others show enhanced LOX inhibition . Validate via dose-response assays.
- Synthesis optimization : Replace Boc protection with Pd/C-mediated debenzylation for milder conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
